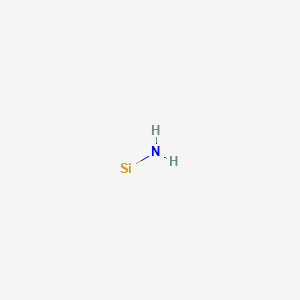
Aminosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine is an N-silyl compound that is silane in which a hydrogen is substituted by an amino group.
科学的研究の応用
Biomedical Applications
Tissue Engineering
Aminosilanes are increasingly used in tissue engineering due to their ability to modify biomaterials. A notable study demonstrated the use of 11-aminoundecyltriethoxysilane on electrospun Polycaprolactone scaffolds for peripheral nerve regeneration. The functionalization with aminosilanes improved neuronal cell and Schwann cell adhesion and differentiation, significantly enhancing nerve guidance devices and promoting nerve regeneration .
Nanomedicine
In the realm of nanomedicine, aminosilanes have been utilized to coat magnetic nanoparticles, enhancing their structural properties and cellular uptake efficiency. Research indicated that this compound coatings could improve the magnetic properties of nanoparticles while maintaining cell viability, making them suitable for drug delivery systems .
Material Science
Nanoparticle Coatings
Aminosilanes are effective in modifying the surface properties of nanoparticles. For instance, a study on nickel-ferrite nanoparticles showed that this compound coatings altered their magnetic properties and increased the coercive field, which is crucial for applications in magnetic hyperthermia and targeted drug delivery .
Composite Materials
In composite materials, aminosilanes serve as coupling agents to enhance the interfacial adhesion between inorganic fillers and polymer matrices. Their incorporation has been shown to improve mechanical properties and thermal stability of composites used in various industrial applications .
Environmental Applications
Carbon Dioxide Capture
Aminosilanes have been investigated for their potential in carbon dioxide capture technologies. Research on this compound-modified mesoporous materials revealed enhanced adsorption capacities for carbon dioxide, suggesting their utility in developing efficient carbon capture systems .
Synthesis and Catalysis
Synthesis of Aminosilanes
Recent advancements in catalysis have led to more sustainable methods for synthesizing aminosilanes through Si–N dehydrocoupling processes. These methods reduce waste by eliminating the need for corrosive chlorosilanes traditionally used in this compound production .
Data Tables
Case Studies
- Peripheral Nerve Regeneration : The application of 11-aminoundecyltriethoxysilane on Polycaprolactone scaffolds demonstrated significant improvements in cell adhesion and differentiation essential for nerve repair .
- Magnetic Nanoparticle Coating : Research showed that this compound coatings enhanced the magnetic properties of nanoparticles while facilitating cellular uptake in various cell lines, indicating potential for targeted therapies .
- Carbon Capture Technology : Studies on mesoporous materials modified with aminosilanes showcased their effectiveness in capturing carbon dioxide, thereby contributing to environmental sustainability efforts .
特性
CAS番号 |
13598-78-2 |
|---|---|
分子式 |
H2NSi |
分子量 |
44.108 g/mol |
InChI |
InChI=1S/H2NSi/c1-2/h1H2 |
InChIキー |
OBFQBDOLCADBTP-UHFFFAOYSA-N |
SMILES |
N[Si] |
正規SMILES |
N[Si] |
Key on ui other cas no. |
13598-78-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















